Scientific Field: Agriculture, specifically plant-parasitic nematode control.
Application Summary: Tioxazafen is a novel broad-spectrum nematicide developed by the Monsanto Company. It shows good prevention effects on many kinds of nematodes.
Scientific Field: Crop Protection, specifically antibacterial treatment.
Application Summary: 1,2,4-Oxadiazole derivatives, including Tioxazafen, exhibit a broad spectrum of agricultural biological activities. They have been synthesized and evaluated for their agricultural activities, including antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv.
Results/Outcomes: Compounds 5m, 5r, 5u, 5v, 5x and 5y showed strong antibacterial effects on Xoo, with EC50 values of 36.25, 24.14, 28.82, 19.44, 25.37 and 28.52 μg/mL, respectively, superior to bismerthiazol (BMT, EC50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC50 = 99.31 μg/mL).
Scientific Field: Agriculture, specifically nematode control in corn, soy, and cotton.
Application Summary: Tioxazafen is a seed treatment nematicide developed by Monsanto to provide consistent broad-spectrum control of nematodes in corn, soy, and cotton It represents a new class of nematicides with a disubstituted oxadiazole skeleton
Scientific Field: Agriculture, specifically control of Meloidogyne incognita.
Application Summary: In a tomato field, Tioxazafen was found to be effective against the root-knot nematode, Meloidogyne incognita.
Results/Outcomes: Tioxazafen at 2.5 ppm or 4.5 kg per hectare was 43% and 56% effective against the root-knot nematode, M.
Scientific Field: Agriculture, specifically nematode control in maize.
Application Summary: Tioxazafen is used as a seed treatment nematicide to provide consistent broad-spectrum control of nematodes in maize.
Tioxazafen is a novel compound primarily used as a seed treatment nematicide, designed to control a variety of nematodes that affect crops such as maize, soybean, and cotton. It belongs to the class of chemicals known for their effectiveness against root-knot nematodes and reniform nematodes, particularly Meloidogyne incognita and Rotylenchulus reniformis . Tioxazafen acts by disrupting the motility and reproductive capabilities of these pests, thereby reducing their population in treated soils.
The precise mechanism by which tioxazafen exerts its nematicidal effect is not fully elucidated. However, research suggests it disrupts the normal ribosomal activity within nematodes, hindering protein synthesis and ultimately leading to their death []. Further investigations are needed to completely understand the specific molecular targets and pathways involved.
Tioxazafen is characterized by its stability under normal storage conditions, with no hazardous reactions reported when handled according to guidelines. It is slightly soluble in water and has a complex metabolism in plants, resulting in several metabolites after application . The primary metabolic pathways involve hydrolysis and conjugation reactions leading to various products such as benzamidine and thenoylbenzamidoxime malonylglucoside .
The biological activity of tioxazafen is notable for its efficacy against nematodes. Studies have shown that it significantly affects the motility of Meloidogyne incognita and Rotylenchulus reniformis, with effective concentrations (EC50) determined at 57.69 µg/ml and 59.64 µg/ml respectively . The compound has been observed to cause paralysis in nematodes within 24 hours of exposure, demonstrating its potency as a nematicide.
Tioxazafen can be synthesized through several chemical pathways, typically involving the reaction of specific aromatic compounds with thiophene derivatives. While detailed synthetic routes are proprietary to manufacturers, the general methodology includes steps that ensure high purity and efficacy of the final product. The synthesis often requires careful control of reaction conditions to optimize yield and minimize by-products.
Tioxazafen is primarily applied in agriculture as a seed treatment for crops susceptible to nematode infestations. Its application not only protects seeds but also enhances crop yield by reducing pest pressure in the soil environment. The compound's effectiveness allows for lower application rates compared to traditional nematicides, making it an environmentally favorable option .
Tioxazafen shares similarities with other nematicides but distinguishes itself through its unique chemical structure and mode of action. Below is a comparison with similar compounds:
Compound Name | Chemical Structure | Mode of Action | Unique Features |
---|---|---|---|
Tioxazafen | Thiophene-based compound | Disrupts motility and reproduction | Broad-spectrum control |
Abamectin | Macrocyclic lactone | Neurotoxic effects on pests | Effective against a wide range of pests |
Oxamyl | Carbamate derivative | Inhibits cholinesterase activity | Systemic action in plants |
Fluopyram | Pyrazole compound | Disrupts energy metabolism | Dual action against nematodes and fungi |
Tioxazafen's unique thiophene structure contributes to its specific targeting capabilities against nematodes while minimizing impact on beneficial organisms .
Irritant;Environmental Hazard